4-Bromo-2-methyl-1-(2-methylpropoxy)benzene

説明

Synthesis Analysis

The synthesis of polysubstituted benzenes like “4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” involves a series of reactions. The ability to plan a successful multistep synthesis of a complex molecule requires a working knowledge of the uses and limitations of a great many organic reactions . The synthesis of “4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” could involve bromination, methylation, and propoxylation .Molecular Structure Analysis

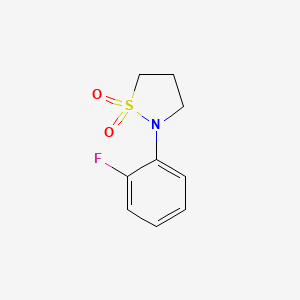

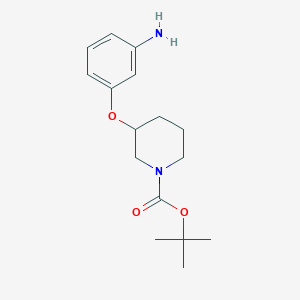

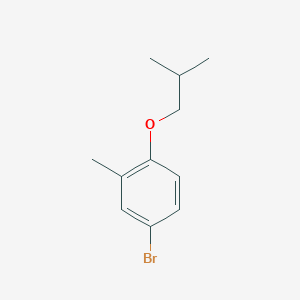

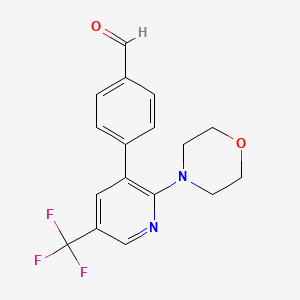

The molecular structure of “4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” is characterized by a benzene ring substituted with a bromo group, a methyl group, and a 2-methylpropoxy group. The molecular weight of this compound is approximately 213.114 .Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” could include substitution reactions and addition reactions . The bromine atom in the molecule could be replaced by other groups in a substitution reaction . In the presence of ultraviolet light, hot benzene will also undergo an addition reaction with chlorine or bromine .Physical And Chemical Properties Analysis

“4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” is a white crystalline powder at room temperature and pressure. The molecular weight of this compound is approximately 213.114 .科学的研究の応用

Occupational Exposures and Health Risks

Research indicates that exposure to certain chemicals, including compounds similar to 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene, in occupational settings may pose health risks. A critical analysis of the literature highlighted the potential of occupational chemical exposures to contribute to premature ovarian failure (POF), underscoring the need for further research in identifying occupational factors responsible for POF. The study examined 140 chemical agents and identified 20 that could potentially harm the ovarian reserve, with at least four leading to POF in descendants (Béranger et al., 2012).

Synthesis and Industrial Applications

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene and similar compounds have been the focus of synthesis research due to their industrial and pharmaceutical applications. One study reported a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research aimed to develop an easily performed synthesis due to the high cost and toxicity associated with the existing methods, presenting a practical pilot-scale method for the preparation of the compound (Qiu et al., 2009).

Environmental and Health Concerns

The environmental and health concerns associated with brominated compounds, including those structurally similar to 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene, have been highlighted in literature reviews. One such review summarized the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It emphasized the need for more research on the occurrence, environmental fate, and toxicity of NBFRs due to increasing application and the potential risks associated with them (Zuiderveen et al., 2020).

作用機序

特性

IUPAC Name |

4-bromo-2-methyl-1-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDSKNYMSGAVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)

![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)